

# Application Notes: Direct Yellow 106 as a Photosensitizer in Chemical Reactions

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## Compound of Interest

**Compound Name:** 2,2'-Azobis(2-Sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)bis2H-naphtho1,2-dtriazole-5-sulphonate (sodium salt)

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## Introduction

Direct Yellow 106, a stilbene-azo dye, presents significant potential as a photosensitizer in various chemical reactions. Its molecular structure, characterized by an extended  $\pi$ -conjugated system incorporating both stilbene and azo functionalities, allows for strong absorption of visible light, a critical prerequisite for a photosensitizer. Upon photoexcitation, Direct Yellow 106 can initiate chemical transformations through either energy transfer or electron transfer pathways. These application notes provide an overview of its potential applications, key photophysical properties, and detailed protocols for its use in representative chemical reactions.

While Direct Yellow 106 has been traditionally used as a textile dye, its photochemical properties suggest its utility in modern synthetic organic chemistry, particularly in photoredox catalysis and photodynamic therapy. The stilbene component is known for its ability to undergo photocyclization, while the azo group can exhibit reversible trans-cis photoisomerization.<sup>[1][2]</sup> These intrinsic properties, combined with its ability to act as a photosensitizer, open avenues for its application in novel synthetic methodologies.

## Photophysical and Chemical Properties

Direct Yellow 106 is an orange-yellow powder that is soluble in water.<sup>[1]</sup> Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
Chemical Name	C.I. Direct Yellow 106	<sup>[3]</sup>
CAS Number	12222-60-5	<sup>[3]</sup>
Molecular Formula	C <sub>48</sub> H <sub>26</sub> N <sub>8</sub> Na <sub>6</sub> O <sub>18</sub> S <sub>6</sub>	<sup>[3]</sup>
Molecular Weight	1333.10 g/mol	<sup>[3]</sup>
Molecular Structure	Single azo, Stilbenes	<sup>[3]</sup>
Appearance	Orange-yellow powder	<sup>[1]</sup>
Solubility	Soluble in water	<sup>[1]</sup>

## Proposed Mechanism of Photosensitization

Organic dyes like Direct Yellow 106 can act as photosensitizers primarily through two mechanisms: photoinduced electron transfer (PET) and energy transfer (EnT).<sup>[4][5]</sup> In the context of promoting chemical reactions, the triplet-triplet energy transfer mechanism is of significant interest.

**Figure 1:** General mechanism of triplet-triplet energy transfer photosensitization.

## Application: [2+2] Photocycloaddition of Olefins

This protocol describes a representative procedure for the use of Direct Yellow 106 as a photosensitizer in the [2+2] cycloaddition of two olefin molecules. This reaction is a classic example of a photochemically induced process that can be facilitated by a triplet sensitizer.

## Experimental Protocol

Materials:

- Direct Yellow 106
- Substrate 1 (e.g., cinnamic acid)
- Substrate 2 (e.g., dimethyl maleate)
- Solvent (e.g., acetonitrile, spectroscopic grade)
- Light source (e.g., 450 nm LED photoreactor)
- Reaction vessel (e.g., Schlenk tube or quartz cuvette)
- Stirring plate and stir bar
- Standard laboratory glassware for workup and purification
- Deuterated solvent for NMR analysis (e.g.,  $\text{CDCl}_3$ )

#### Procedure:

- Reaction Setup:
  - To a 10 mL Schlenk tube equipped with a magnetic stir bar, add Direct Yellow 106 (0.01 mmol, 1 mol%).
  - Add cinnamic acid (1.0 mmol) and dimethyl maleate (1.2 mmol).
  - Add 5 mL of degassed acetonitrile.
  - Seal the tube with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can quench the triplet excited state of the photosensitizer.
- Photoreaction:
  - Place the sealed reaction tube in a 450 nm LED photoreactor.
  - Ensure the reaction mixture is being stirred vigorously to ensure even illumination.

- Irradiate the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by  $^1\text{H}$  NMR or GC-MS.
- Workup and Purification:
  - Once the reaction is complete, remove the solvent under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane product.
- Characterization:
  - Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

**Figure 2:** Experimental workflow for the photosensitized [2+2] cycloaddition.

## Application in Photodynamic Therapy (PDT)

Azo dyes are also being investigated for their potential in photodynamic therapy.<sup>[6][7]</sup> In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which can lead to cell death. The ability of Direct Yellow 106 to absorb visible light and potentially generate ROS upon photoexcitation makes it a candidate for further investigation in this field.

## Safety and Handling

Direct Yellow 106 should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

Direct Yellow 106 is a promising candidate for use as a photosensitizer in a variety of chemical reactions. Its strong absorption in the visible spectrum and the photochemical reactivity associated with its stilbene and azo moieties make it a versatile tool for synthetic chemists. The provided protocol for a [2+2] cycloaddition serves as a starting point for exploring its synthetic utility. Further research into its photophysical properties and applications in areas such as photoredox catalysis and photodynamic therapy is warranted.

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